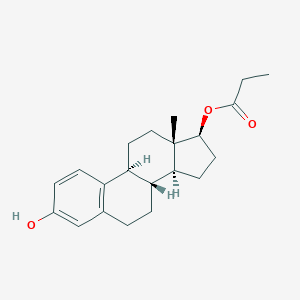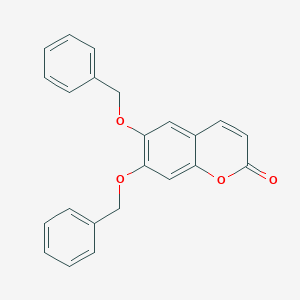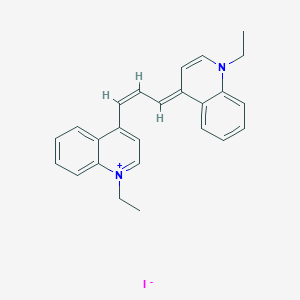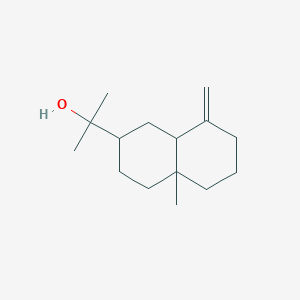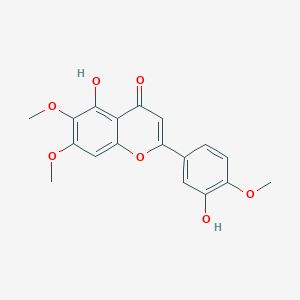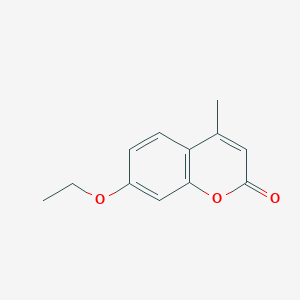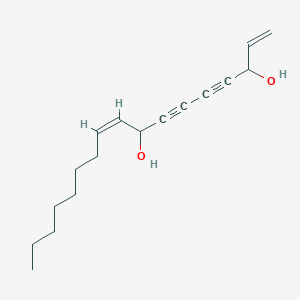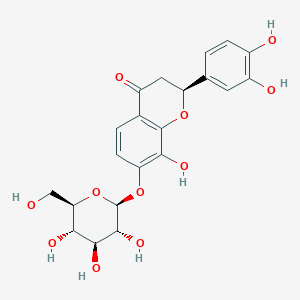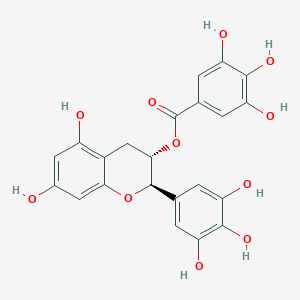
Gallocatechin gallate
Overview
Description
Paraherquamide A is a polycyclic oxindole alkaloid first isolated from the fungus Penicillium paraherquei. It belongs to a unique family of prenylated indole alkaloids known for their complex structures and significant biological activities . Paraherquamide A has garnered attention due to its potent anthelmintic properties, making it a valuable compound in the field of parasitology .
Mechanism of Action
Target of Action
Gallocatechin gallate (GCG) is a polyphenolic compound found in green tea that has been shown to interact with various targets. It has been reported to inhibit the early stage of infections, such as attachment, entry, and membrane fusion, by interfering with viral membrane proteins . GCG also influences cell surface growth factor receptors, mainly receptor tyrosine kinases, which participate in many processes including cell proliferation, survival, and angiogenesis .
Mode of Action
GCG exhibits both direct and indirect anti-infection effects. It directly inhibits early infection by interfering with the adsorption on host cells, inhibiting virus replication, and reducing bacterial biofilm formation and toxin release . Indirectly, GCG inhibits infection by regulating immune inflammation and antioxidation .
Biochemical Pathways
GCG has been shown to regulate multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . Deregulation of these pathways is involved in the pathophysiology of various diseases. GCG’s anticancer activity is mediated by interfering with various cancer hallmarks .
Pharmacokinetics
The pharmacokinetics of GCG involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of gcg is often discussed due to its poor absorption and rapid metabolism . Several studies have shown the ability to overcome poor bioavailability through nanotechnology-based strategies such as encapsulation, liposome, micelles, nanoparticles, and various other formulations .
Result of Action
GCG has been found to exhibit anti-proliferative, anti-angiogenic, and pro-apoptotic effects in numerous cancer cell lines and animal models . It has demonstrated the ability to interrupt various signaling pathways associated with cellular proliferation and division in different cancer types . Furthermore, GCG has shown neuroprotective effects against glutamate excitotoxicity .
Action Environment
The action of GCG can be influenced by various environmental factors. For instance, the composition of the gut microbiota can affect the action of GCG . Notably, GCG induced significant changes in the relative abundance of specific bacteria such as Lactobacillus, Faecalibaculum, and Bifidobacterium, which displayed high correlations with serum uric acid levels and uric acid-related gene expression .
Biochemical Analysis
Biochemical Properties
GCG interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit both pro- and antioxidant properties . GCG can function as an electron donor for peroxidase, resulting in the utilization of hydrogen peroxide . It also shows inhibitory effects on α-Glucosidase .
Cellular Effects
GCG has been shown to have significant effects on various types of cells and cellular processes. It has been found to exhibit the highest neuroprotective effect against glutamate excitotoxicity among all catechins . GCG can reduce nuclear condensation and the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK) involved in cell death .
Molecular Mechanism
GCG exerts its effects at the molecular level through various mechanisms. It reduces the glutamate-induced increase in intracellular calcium . Furthermore, it inhibits the phosphorylation of ERK and JNK, leading to the effective suppression of neurocytotoxicity caused by glutamate in HT22 cells .
Temporal Effects in Laboratory Settings
The effects of GCG can change over time in laboratory settings. For instance, the amount of GCG does not differ in leaves of different stages, and the content is relatively low . In a high-temperature environment, an epimerization change is likely to occur, because heating results in the conversion from EGCG to GCG .
Dosage Effects in Animal Models
The effects of GCG vary with different dosages in animal models. For example, in a study on hyperuricemic mice induced by potassium oxonate, GCG treatment significantly reduced serum uric acid levels .
Metabolic Pathways
GCG is involved in various metabolic pathways. It has been found to promote the expression of uric acid secretion transporter genes while inhibiting the expression of uric acid reabsorption transporter genes in the kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Paraherquamide A is a challenging process due to its intricate structure. The first stereocontrolled total synthesis was achieved in 48 chemical steps, starting from ethyl glycinate, ethyl acrylate, and vanillin . Key steps in the synthesis include regioselective prenylation, epoxidation, and a seven-membered ring-forming procedure . The synthesis also involves a series of protection and deprotection steps, Mannich reactions, and selective reductions .
Industrial Production Methods
Industrial production of Paraherquamide A primarily relies on biological fermentation. The fungus Penicillium sp. KWF31 has been optimized for high yield production of Paraherquamide A through response surface methodology . Key factors influencing the yield include the concentrations of soluble starch, glucose, and yeast extract . Under optimal conditions, the maximum titer of Paraherquamide A can reach 243.7 mg/L .
Chemical Reactions Analysis
Paraherquamide A undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the oxindole moiety of Paraherquamide A.
Reduction: Selective reductions are employed in the synthetic route to achieve the desired stereochemistry.
Substitution: Prenylation is a key substitution reaction in the synthesis of Paraherquamide A.
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents such as Baker’s yeast, and protective groups for selective reactions . Major products formed from these reactions include various intermediates leading to the final Paraherquamide A structure .
Scientific Research Applications
Paraherquamide A has a wide range of scientific research applications:
Comparison with Similar Compounds
Paraherquamide A is part of a family of prenylated indole alkaloids that includes compounds such as:
- Brevianamides
- Marcfortines
- Asperparalines
- Stephacidins
- Notoamides
What sets Paraherquamide A apart is its unique bicyclo[2.2.2]diazaoctane ring system, which is proposed to arise from a biological intramolecular Diels-Alder cycloaddition reaction . This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-GHTZIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336201 | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5127-64-0 | |
| Record name | Gallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5127-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallocatechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLOCATECHIN GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Galloylgallocatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




